AG-205 vs. Erlotinib and ERK Inhibitor PD98059: Selective Cytotoxicity in Lung Cancer Stem Cells
In lung tumor-derived stem cells, AG-205 (IC50 = 95 μM) induced significant cell rounding and death, whereas treatment with the EGFR inhibitor erlotinib and the ERK inhibitor PD98059 showed no comparable cytotoxic effect. This indicates a PGRMC1-specific vulnerability in cancer stem cells that is not addressed by EGFR or ERK pathway inhibition [1].
| Evidence Dimension | Cytotoxicity (IC50 / qualitative effect) |
|---|---|
| Target Compound Data | IC50 = 95 μM (cell viability); induced cell rounding and death |
| Comparator Or Baseline | Erlotinib (EGFR inhibitor); PD98059 (ERK inhibitor) |
| Quantified Difference | AG-205: IC50 = 95 μM; Comparators: no significant cytotoxic effect observed |
| Conditions | Lung tumor-derived stem cells in vitro |
Why This Matters
This selectivity profile justifies the procurement of AG-205 over generic EGFR/ERK inhibitors for PGRMC1-focused cancer stem cell research.
- [1] Hampton, K. et al. (2016). PGRMC1 Elevation in Multiple Cancers and Essential Role in Stem Cell Survival. Advances in Lung Cancer, 5, 37-51. https://www.scirp.org/journal/paperinformation?paperid=63178 View Source
